1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide
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Overview
Description
1-Acetyl-N-(2-methoxybenzyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the azetidine class of heterocycles Azetidines are four-membered nitrogen-containing rings known for their significant ring strain and unique reactivity
Preparation Methods
The synthesis of 1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide can be achieved through several routes. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with this approach.
Industrial production methods for azetidines often involve cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . These methods provide various routes to produce azetidines with different structures and degrees of control.
Chemical Reactions Analysis
1-Acetyl-N-(2-methoxybenzyl)azetidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the azetidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Acetyl-N-(2-methoxybenzyl)azetidine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which can be triggered under appropriate conditions . This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new products and intermediates.
Comparison with Similar Compounds
1-Acetyl-N-(2-methoxybenzyl)azetidine-3-carboxamide can be compared with other similar compounds, such as aziridines and other azetidines. Aziridines are three-membered nitrogen-containing rings, while azetidines have four-membered rings. The additional ring strain in aziridines makes them more reactive but less stable compared to azetidines .
Similar compounds include:
Aziridines: Known for their high reactivity and use in polymerization reactions.
Other Azetidines: Used in drug discovery, polymerization, and as chiral templates.
The uniqueness of 1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide lies in its specific functional groups and the resulting reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-acetyl-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-8-12(9-16)14(18)15-7-11-5-3-4-6-13(11)19-2/h3-6,12H,7-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVBWRNTVUOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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